molecular formula C31H26N2S B2900654 2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-51-5

2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2900654
CAS No.: 303985-51-5
M. Wt: 458.62
InChI Key: ZMUSZPDWHRODLZ-JQNBNMKOSA-N
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Description

2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile is a nicotinonitrile derivative featuring a benzylsulfanyl group at the 2-position and 4-methylstyryl substituents at the 4- and 6-positions. This compound is synthesized via nucleophilic substitution reactions involving bis-bromoacetyl intermediates and 2-mercapto-4,6-disubstituted nicotinonitriles in ethanol with catalytic piperidine . The benzylsulfanyl moiety enhances electron density and steric bulk, while the 4-methylstyryl groups contribute extended π-conjugation, making the compound a candidate for optoelectronic materials or bioactive agents. Analytical characterization, including elemental analysis (e.g., C, H, N content), aligns with theoretical calculations, as seen in structurally analogous nicotinonitrile derivatives .

Properties

IUPAC Name

2-benzylsulfanyl-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2S/c1-23-8-12-25(13-9-23)16-18-28-20-29(19-17-26-14-10-24(2)11-15-26)33-31(30(28)21-32)34-22-27-6-4-3-5-7-27/h3-20H,22H2,1-2H3/b18-16-,19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUSZPDWHRODLZ-JQNBNMKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=CC=C3)C=CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3)/C=C/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. The benzylsulfanyl and methylstyryl groups can interact with enzymes or receptors, modulating their activity. The nicotinonitrile core may also play a role in binding to nucleic acids or proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The target compound’s structural uniqueness lies in its benzylsulfanyl and 4-methylstyryl groups. Key comparisons include:

  • Pyridine-Linked Bis(nicotinonitrile) Derivatives: Compounds like 10(a-b) (from ) replace the benzylsulfanyl group with pyridine cores and alternate substituents. These derivatives exhibit lower molar absorption coefficients due to reduced electron-donating effects compared to benzylsulfanyl .
  • Thiazole-Based Benzylsulfanyl Compounds: Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate () shares the benzylsulfanyl group but lacks the nicotinonitrile backbone. This difference results in distinct reactivity; for example, thiazoles undergo oxidative chlorination more readily than nicotinonitriles .

Table 1: Substituent Effects on Properties

Compound Substituents Key Properties Reference
Target Compound 2-Benzylsulfanyl, 4,6-bis(4-methylstyryl) High π-conjugation, moderate solubility in ethanol
Pyridine-Linked Bis(nicotinonitrile) Pyridine core, aryl groups Lower electron density, crystallinity
Thiazole-Benzylsulfanyl Hybrid Thiazole backbone Enhanced oxidative reactivity
Reactivity and Functionalization

The benzylsulfanyl group in the target compound participates in thiol-disulfide exchange reactions, a feature absent in analogues with methylsulfanyl or arylthio groups. For instance, lead-containing benzylsulfanyl compounds () like benzylsulfanyl(triphenyl)plumbane exhibit metal-coordination behavior, whereas the organic target compound undergoes nucleophilic aromatic substitution more readily .

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